molecular formula C11H22N2O B1486346 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one CAS No. 1018555-29-7

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one

Cat. No. B1486346
CAS RN: 1018555-29-7
M. Wt: 198.31 g/mol
InChI Key: JSENKVNMQQDIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one” is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound contains eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one is a useful tool in the field of biochemistry, pharmacology, and molecular biology. It has been used in a variety of studies to investigate the effects of drugs on the body, to study the mechanisms of action of drugs, and to develop new therapeutics. It has been used to study the effects of drugs on the cardiovascular system, to investigate the effects of drugs on the central nervous system, and to study the mechanisms of action of drugs on the immune system.

Mechanism of Action

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one works by binding to specific receptors in the body, which then triggers a cascade of biochemical reactions. These reactions can result in a variety of physiological effects, depending on the type of receptor that is targeted. For example, this compound can bind to receptors in the central nervous system, resulting in a decrease in anxiety and an increase in alertness. It can also bind to receptors in the cardiovascular system, resulting in an increase in blood pressure and heart rate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and reduce anxiety in humans, as well as to increase blood pressure and heart rate. It has also been shown to have anti-inflammatory and anti-oxidative effects, as well as to reduce the risk of cardiovascular disease. In addition, this compound has been shown to have neuroprotective effects, as well as to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it is not as stable as other compounds and can degrade over time, which can affect the accuracy of results. In addition, the mechanism of action of this compound is not completely understood, which can make it difficult to interpret the results of experiments.

Future Directions

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one has potential for further applications in scientific research. For example, it could be used to study the effects of drugs on the immune system, to investigate the mechanisms of action of drugs, and to develop new therapeutics. In addition, this compound could be used to study the effects of drugs on the cardiovascular system, to investigate the effects of drugs on the central nervous system, and to study the mechanisms of action of drugs on the immune system. Finally, this compound could be used to study the effects of drugs on the metabolism, to investigate the effects of drugs on the brain, and to develop new drugs for the treatment of various diseases.

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . Proper precautions should be taken when handling this compound, including wearing protective gloves and eye protection .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-11(14)13-7-5-10(9-12)6-8-13/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSENKVNMQQDIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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